

Tyrphostin AG 879: A Technical Guide to a Selective TrkA Inhibitor

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Compound of Interest		
Compound Name:	Tyrphostin AG 879	
Cat. No.:	B605227	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 879 is a potent tyrosine kinase inhibitor demonstrating significant selectivity for Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). This document provides an in-depth technical overview of **Tyrphostin AG 879**, including its mechanism of action, selectivity profile, and detailed experimental protocols for its application in research settings. The information is intended to serve as a comprehensive resource for scientists and professionals engaged in neuroscience, oncology, and drug development.

Introduction

The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, plays a pivotal role in neuronal development, survival, and function.[1][2] Dysregulation of Trk signaling, particularly through the NGF-TrkA axis, has been implicated in various neurological disorders and cancers.[3] This has led to the development of small molecule inhibitors targeting these kinases. **Tyrphostin AG 879** has emerged as a valuable tool in this field, exhibiting preferential inhibition of TrkA over other Trk family members and other receptor tyrosine kinases.[4][5] This guide synthesizes the current knowledge on AG 879, with a focus on its utility as a selective TrkA inhibitor.



Mechanism of Action

Tyrphostin AG 879 exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the TrkA receptor. This prevents the autophosphorylation of the receptor upon NGF binding, thereby blocking the initiation of downstream signaling cascades.[2][5] The inhibition of TrkA phosphorylation effectively abrogates the activation of major signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCy pathways, which are crucial for cell survival, proliferation, and differentiation.[4][6]

Selectivity Profile

A key advantage of **Tyrphostin AG 879** as a research tool is its selectivity for TrkA. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AG 879 for various kinases, highlighting its selectivity profile.

Kinase Target	IC50 Value	Reference(s)
TrkA	10 μΜ	[4][5]
TrkB	Not Inhibited	[4][5]
TrkC	Not Inhibited	[4][5]
ErbB2 (HER2)	1 μΜ	[4][6]
VEGFR-2	~1 µM	[7]
PDGFR	>100 μM	[6][8]
EGFR	>500 μM	[4][6]

This table clearly demonstrates that while **Tyrphostin AG 879** is a potent inhibitor of ErbB2 and VEGFR-2 at a concentration of 1 μ M, it selectively inhibits TrkA phosphorylation at 10 μ M without affecting TrkB and TrkC.[4][5][7] This selectivity window allows for the specific investigation of TrkA-mediated signaling pathways.

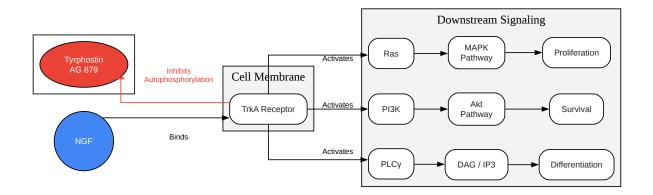
Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches for studying **Tyrphostin AG 879**, the following diagrams are provided in the DOT language for Graphviz.

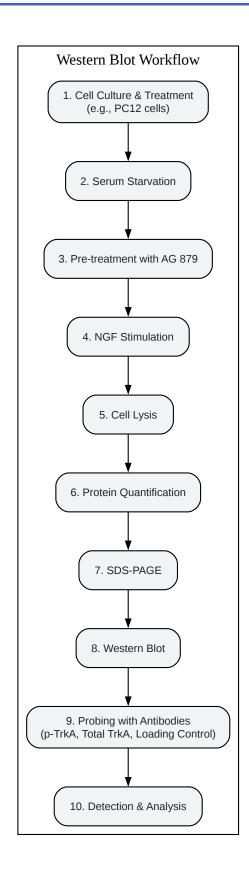


NGF-TrkA Signaling Pathway and Inhibition by AG 879









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